NMR Residual Proton Linewidth: Benzene-d6 vs. Chloroform-d Signal Broadening Due to 2H-1H Scalar Coupling
The residual proton signal in benzene-d6 (99.6 atom% D) exhibits significantly broader linewidth than that of chloroform-d due to 2H-1H scalar coupling. The lone proton in C6D5H couples to ortho deuterons (I=1), producing a 1:2:3:2:1 quintet pattern with non-Lorentzian lineshape, whereas CHCl3 in chloroform-d exhibits no H-D coupling and yields a sharper singlet [1]. While exact linewidth values in Hz depend on magnetic field homogeneity, the fundamental broadening mechanism in benzene-d6 is intrinsic and cannot be eliminated by shimming, requiring this to be accounted for when using the residual solvent peak for chemical shift referencing or concentration estimation [2]. The residual proton concentration in benzene-d6 is 9.52 mM, lower than chloroform-d (25.1 mM), which affects the signal-to-noise ratio when the residual peak is used as an internal concentration reference [2].
| Evidence Dimension | Residual proton signal multiplicity and concentration |
|---|---|
| Target Compound Data | 1:2:3:2:1 quintet due to 2J(1H-2H) coupling; [Residual 1H] = 9.52 mM |
| Comparator Or Baseline | Chloroform-d: sharp singlet (no H-D coupling); [Residual 1H] = 25.1 mM |
| Quantified Difference | Benzene-d6 residual proton concentration is 62% lower than chloroform-d; signal multiplicity differs (quintet vs. singlet) |
| Conditions | 99.6 atom% D benzene-d6; 99.8 atom% D chloroform-d; calculated from density and isotopic purity |
Why This Matters
Users must recognize that the residual proton peak in benzene-d6 is intrinsically broader and has a distinct multiplet structure, which affects its suitability for shimming, chemical shift referencing, and quantitative NMR relative to chloroform-d.
- [1] Facey G. Width of Residual Proton Resonances for Chloroform-d and Benzene-d6. University of Ottawa NMR Facility Blog. September 14, 2007. View Source
- [2] Chemtips. NMR Solvent Residual Peak Concentrations. December 31, 2014. View Source
